molecular formula C12H19Cl2N3 B1288257 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride CAS No. 94276-03-6

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride

Cat. No.: B1288257
CAS No.: 94276-03-6
M. Wt: 276.2 g/mol
InChI Key: XLRFQSLBBJWMBD-UHFFFAOYSA-N
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Description

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Biochemical Analysis

Biochemical Properties

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the imidazole ring in the compound can act as a ligand, binding to metal ions in enzymes and influencing their activity. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding. Additionally, the compound can interact with proteins involved in signal transduction pathways, potentially modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. These changes can alter gene expression patterns, impacting cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular energy production and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride typically involves the reaction of o-phenylenediamine with glycine in the presence of hydrochloric acid. The reaction mixture is heated in a high-pressure reactor at 120°C for 48 hours. After cooling, the pH is adjusted to around 8 using concentrated ammonia, and the product is crystallized out by cooling to below 4°C. The solid product is then filtered and recrystallized from distilled water, with activated charcoal used for decolorization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Etonitazene: An analgesic compound with structural similarities.

    Omeprazole: An antiulcer drug containing a benzimidazole ring.

Uniqueness

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the pentan-1-amine side chain. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.2ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRFQSLBBJWMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94276-03-6
Record name 1H-benzimidazolemethylbutylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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